

An In-depth Technical Guide to the Physicochemical Properties of Citronellyl Hexanoate

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Compound of Interest

Compound Name: *Citronellyl hexanoate*

Cat. No.: *B080941*

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For Researchers, Scientists, and Drug Development Professionals

Abstract: **Citronellyl hexanoate** (also known as citronellyl caproate) is a fatty acid ester recognized for its characteristic fruity, rose-like aroma, leading to its use in the flavor and fragrance industries. Beyond its organoleptic properties, recent research has highlighted its potential biological activities, including cytotoxic effects against cancer cells, making it a molecule of interest for further investigation in drug development. This technical guide provides a comprehensive overview of the core physicochemical properties of **citronellyl hexanoate**, details the standard experimental methodologies for their determination, and visualizes key related biological and synthetic pathways to support advanced research and development.

Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are critical for its application in research and development, influencing everything from its solubility and stability to its biological interactions. The properties of **citronellyl hexanoate** are summarized below.

Data Presentation: Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of **Citronellyl Hexanoate** compiled from various sources.

Property	Value	Source(s)
Molecular Formula	C ₁₆ H ₃₀ O ₂	[1]
Molecular Weight	254.41 g/mol	[1][2]
Appearance	Colorless clear liquid (est.)	[3]
Density	0.877 g/cm ³	[1]
0.871 to 0.876 g/cm ³ (@ 25 °C)	[3]	
Boiling Point	328.3 °C (@ 760 mmHg)	[1]
240.0 °C (@ 760 mmHg)	[2][3]	
Refractive Index	1.449 (@ 20 °C)	[1]
1.449 to 1.450 (@ 20 °C)	[3]	
Flash Point	95.1 °C	[1]
95.0 °C (203 °F, TCC)	[3]	
Vapor Pressure	0.000191 mmHg (@ 25 °C)	[1]
logP (Octanol/Water)	4.88	[1]
5.7 (est.)	[2]	
CAS Number	10580-25-3	[1][2]

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized and reproducible experimental protocols. The following sections detail the general methodologies applicable to the characterization of **citronellyl hexanoate**.

Determination of Boiling Point (OECD Guideline 103)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the standard atmospheric pressure (101.325 kPa). [4][5]

- Principle: The dynamic method involves measuring the boiling temperature at various controlled pressures. A thin layer of the liquid is brought into equilibrium with its vapor.
- Apparatus: A boiling apparatus (e.g., Cottrell's method) where the liquid is continuously pumped over the thermometer bulb to ensure equilibrium between the liquid and vapor phases.^[6] The apparatus is connected to a pressure regulation system.
- Methodology:
 - The sample of **citronellyl hexanoate** is placed in the boiling section of the apparatus.
 - The system is degassed, and the lowest desired pressure is set.
 - The sample is heated, and the temperature and pressure are recorded once a stable boiling state (constant temperature at constant pressure) is achieved.
 - The procedure is repeated at different pressures to obtain a vapor pressure curve.
 - The normal boiling point is determined by interpolation of the vapor pressure curve to a pressure of 101.325 kPa.^[6]

Determination of Density (ASTM D4052)

This method covers the determination of the density of liquids using a digital density meter.^[7]
^[8]

- Principle: An oscillating U-tube is filled with the liquid sample. The density is determined by precisely measuring the oscillation frequency of the tube, which changes based on the mass (and therefore density) of the liquid inside.^[2]^[9]
- Apparatus: A digital density meter with a thermostatically controlled oscillating U-tube cell.
- Methodology:
 - The instrument is calibrated using two reference standards of known density (e.g., dry air and distilled water).

- Approximately 1-2 mL of **citronellyl hexanoate** is injected into the clean, dry U-tube cell, ensuring no air bubbles are present.[2]
- The cell is brought to the desired temperature (e.g., 25 °C).
- The instrument measures the oscillation period of the filled tube and calculates the density based on the calibration data. The result is typically given in g/cm³ or g/mL.[10]

Determination of Refractive Index

The refractive index is measured using a refractometer, which quantifies how much light is bent as it passes through the liquid.

- Principle: The method is based on measuring the critical angle of total reflection at the interface between a prism of high refractive index and the sample.[11][12]
- Apparatus: An Abbe refractometer or a digital refractometer. A monochromatic light source, typically a sodium D-line (589 nm), is used.[11]
- Methodology:
 - The refractometer is calibrated using a standard of known refractive index.
 - A few drops of **citronellyl hexanoate** are placed on the surface of the measuring prism.
 - The prism is closed, and the sample is allowed to equilibrate to the specified temperature (e.g., 20 °C).
 - Light is passed through the sample, and the operator (or digital sensor) adjusts the instrument to find the sharp boundary between the light and dark fields, which corresponds to the critical angle.[11]
 - The refractive index is read directly from the instrument's scale.[13]

Determination of Partition Coefficient (logP) (OECD Guideline 107, Shake Flask Method)

The n-octanol/water partition coefficient ($P_{\text{o/w}}$) is a measure of a chemical's lipophilicity.[14][15]

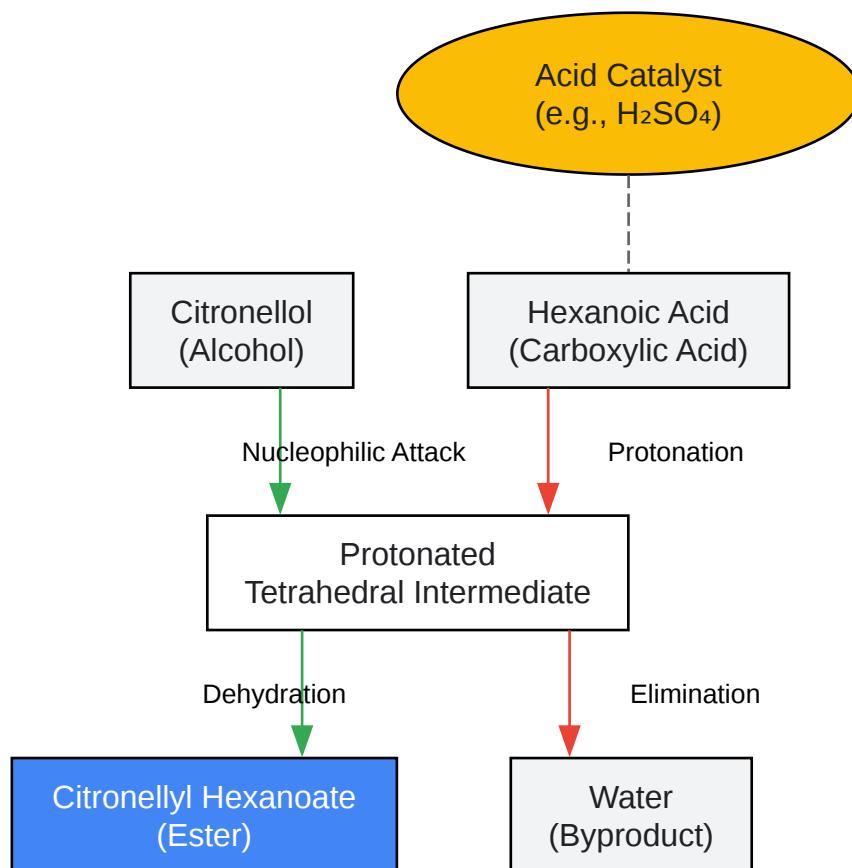
- Principle: The test substance is dissolved in a mixture of n-octanol and water, which is then agitated until equilibrium is reached. The concentration of the substance in each phase is then measured to calculate the partition coefficient.[1][3]
- Apparatus: Centrifuge tubes with stoppers, a mechanical shaker, a centrifuge, and an analytical instrument (e.g., GC or HPLC) for concentration measurement.
- Methodology:
 - Prepare a stock solution of **citronellyl hexanoate** in n-octanol.
 - Add measured amounts of n-octanol, water, and the stock solution to centrifuge tubes. Different volume ratios of the two solvents are used in separate runs.
 - The tubes are shaken at a constant temperature (e.g., 25 °C) until partitioning equilibrium is achieved.
 - The phases are separated by centrifugation.[16]
 - The concentration of **citronellyl hexanoate** in both the n-octanol and water phases is determined using a suitable analytical method.
 - The partition coefficient ($P_{\text{o/w}}$) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm ($\log P$).[14]

Synthesis and Biological Pathways

Citronellyl hexanoate can be synthesized through chemical or biocatalytic methods. Its biological activity is linked to its interaction with key cellular signaling pathways.

Synthesis Workflow: Fischer Esterification

Fischer esterification is a classic acid-catalyzed reaction to produce esters from a carboxylic acid and an alcohol.[17][18] For **citronellyl hexanoate**, this involves the reaction of citronellol with hexanoic acid.

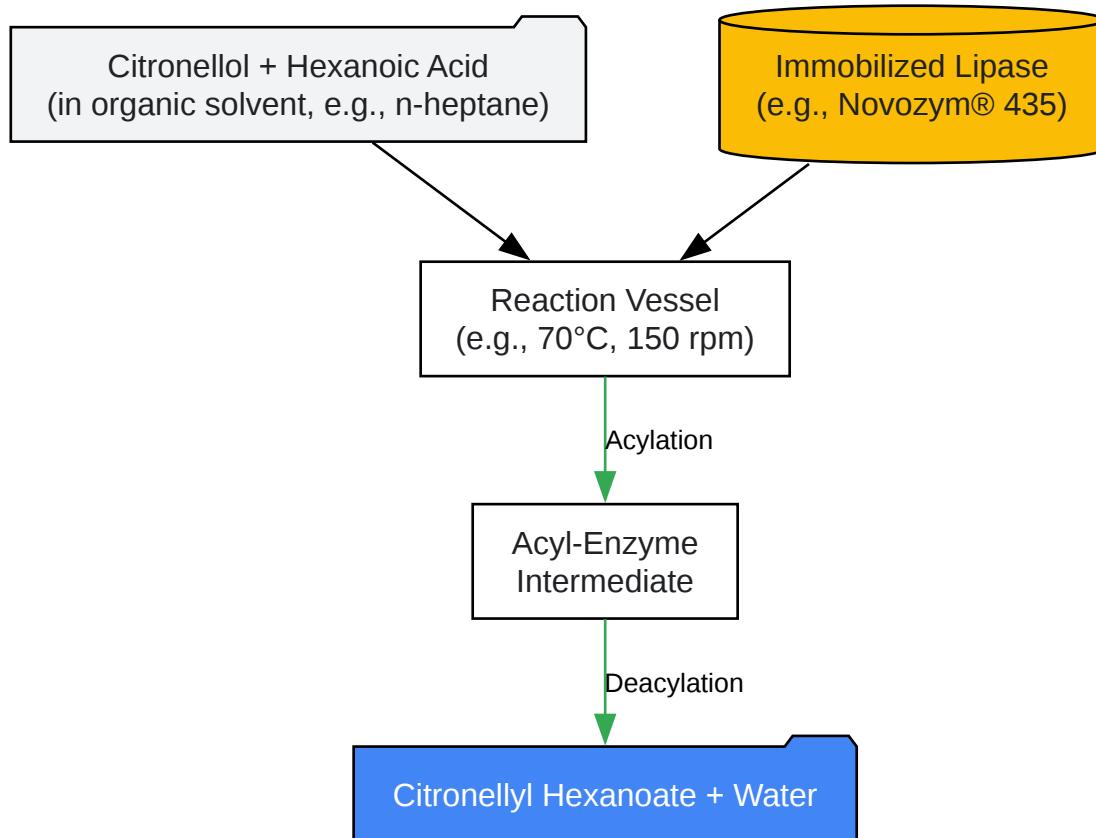


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Caption: Workflow for the acid-catalyzed Fischer esterification of **Citronellyl Hexanoate**.

Biocatalytic Synthesis: Lipase-Catalyzed Esterification

Enzymatic synthesis using lipases offers a greener alternative with milder reaction conditions. [19] Novozym® 435 is a commonly used immobilized lipase for this transformation.[19][20]

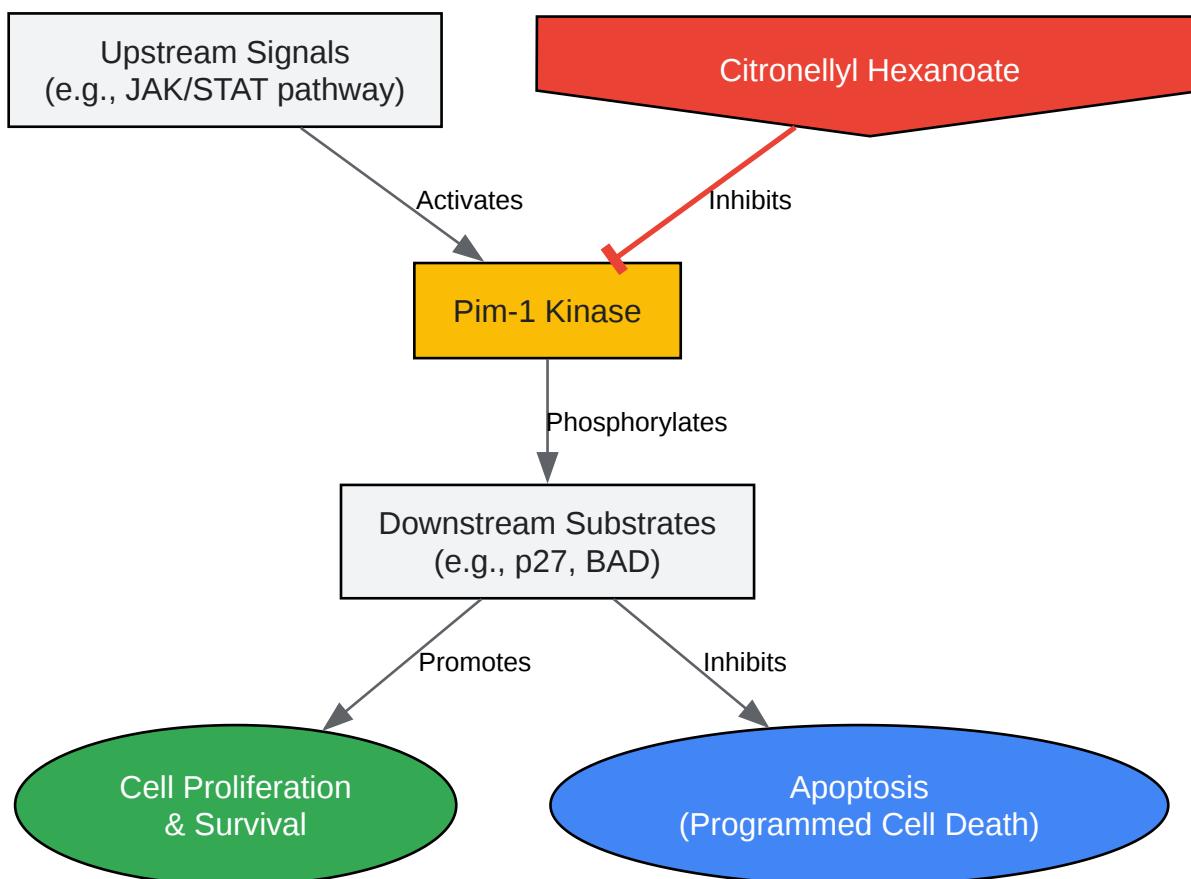


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Caption: Experimental workflow for lipase-catalyzed synthesis of **Citronellyl Hexanoate**.

Potential Signaling Pathway: Inhibition of Pim-1 Kinase

Studies have suggested that the cytotoxic effects of **citronellyl hexanoate** may be mediated through interaction with Pim-1 kinase, a protein often overexpressed in cancer cells that plays a role in cell proliferation and survival.[21][22]



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Caption: Proposed inhibition of the Pim-1 kinase signaling pathway by **Citronellyl Hexanoate**.

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